Oral Bioavailability: Calcium vs Tromethamine
A direct head-to-head pharmacokinetic study in healthy male volunteers demonstrated that oral administration of fosfomycin calcium results in significantly lower systemic exposure compared to the tromethamine salt. Following a 50 mg/kg oral dose, the tromethamine salt achieved a serum peak concentration (Cmax) of 26.2 mg/L, whereas the calcium salt reached only 6.5 mg/L [1]. Based on total area under the serum concentration-time curve (AUC), the oral bioavailability of fosfomycin from the calcium salt was calculated to be 12%, compared to 42.3% for the tromethamine salt [1].
| Evidence Dimension | Oral Bioavailability (F) and Peak Serum Concentration (Cmax) |
|---|---|
| Target Compound Data | Bioavailability (F) = 12%; Cmax = 6.5 mg/L |
| Comparator Or Baseline | Fosfomycin Tromethamine: Bioavailability (F) = 42.3%; Cmax = 26.2 mg/L |
| Quantified Difference | Bioavailability reduced by 3.5-fold (12% vs 42.3%); Cmax reduced by 4-fold (6.5 mg/L vs 26.2 mg/L) |
| Conditions | Oral administration of 50 mg/kg in healthy human male volunteers; serum collected over 12 hours. |
Why This Matters
Procurement of the calcium salt is essential for applications where low and sustained systemic levels are required, as the tromethamine salt's high bioavailability and peak are unsuitable for such scenarios.
- [1] Bergan T. Degree of absorption, pharmacokinetics of fosfomycin trometamol and duration of urinary antibacterial activity. Infection. 1990;18(Suppl 2):S65-S69. View Source
